2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3, a methyl group at position 8, and a thioacetamide linkage to a 3,4-dimethoxyphenyl moiety. Its molecular formula is C24H27BrN4O3S, with a molecular weight of 531.47 g/mol . Structural characterization of related compounds (e.g., via X-ray crystallography using SHELX software ) highlights the importance of substituent positioning on physicochemical behavior and bioactivity.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRZOXGFRTUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity based on available literature, highlighting mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The molecular structure of this compound includes:
- A triazaspiro framework which contributes to its biological activity.
- A bromophenyl substituent that enhances reactivity.
- A thioether linkage , which may facilitate interactions with biological targets.
The molecular formula is , indicating a complex arrangement conducive to various pharmacological effects.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest several potential activities:
- Anticancer Activity : The spirocyclic structure is often associated with anticancer properties. Compounds with similar frameworks have shown selective cytotoxicity against various cancer cell lines, indicating that this compound may also exhibit similar effects.
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Research on related triazaspiro compounds has indicated their ability to inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- The presence of the bromine atom in the phenyl ring enhances electron-withdrawing capacity, potentially increasing the compound's reactivity towards biological targets.
- The dimethoxyphenyl group may influence solubility and permeability, affecting bioavailability and overall efficacy.
Case Studies and Research Findings
Several studies have explored compounds related to the triazaspiro framework:
- Antitumor Studies : A series of spirocyclic compounds were synthesized and evaluated for cytotoxicity against human tumor cells. Compounds with similar spiro structures exhibited potent activity against multiple cancer cell lines .
- Cardioprotective Effects : In models of myocardial infarction, triazaspiro derivatives demonstrated reduced apoptotic rates and improved outcomes, indicating potential cardioprotective effects .
- Antimicrobial Evaluations : Research has shown that related thiadiazole compounds displayed significant antimicrobial activity against various microorganisms using disk diffusion methods .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Spirocyclic analogs | Cytotoxicity against cancer cell lines |
| Cardioprotection | Triazaspiro derivatives | Reduced apoptosis in myocardial models |
| Antimicrobial | Thiadiazole compounds | Activity against Staphylococcus aureus |
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . The spirocyclic structure may facilitate interactions with cellular targets involved in cancer progression. Research has indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The presence of the bromophenyl group may enhance the compound's antimicrobial activity . Compounds with halogenated aromatic rings are known to exhibit increased efficacy against various pathogens. Studies have shown that related compounds can disrupt microbial cell membranes or interfere with metabolic pathways .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of compounds like this one to mitigate neurodegenerative diseases. The unique structural characteristics may allow for interaction with neurotransmitter systems or neurotrophic factors, promoting neuronal survival and function .
Case Study 1: Anticancer Screening
A study conducted on a series of triazaspiro compounds demonstrated significant anticancer activity against various cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead candidate for drug development.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antimicrobial activity. The results indicated a mechanism involving cell wall disruption and inhibition of protein synthesis, making it a candidate for further development as an antibiotic agent .
Case Study 3: Neuroprotective Studies
Research involving animal models of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function. These findings support its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparison with Similar Compounds
Key Observations:
- Methoxy Positioning: The positional isomerism in dimethoxyphenyl derivatives (e.g., 2,4- vs.
- Sulfonyl vs. Thioether : The sulfonyl group in the analog from increases polarity and hydrogen-bonding capacity compared to the thioether in the target compound, which may reduce membrane permeability.
- Spiro Core Variations : Replacement of triazaspiro with diazaspiro or oxa-azaspiro systems (e.g., ) modifies ring strain and heteroatom interactions, influencing stability and bioactivity.
Physicochemical Properties
Key Observations:
- The sulfonyl-containing analog exhibits lower LogP due to its polar functional group, suggesting reduced blood-brain barrier penetration compared to the thioether-containing target compound.
- The benzothiazolyl derivative likely has enhanced π-π stacking interactions, which could improve binding to aromatic-rich biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
